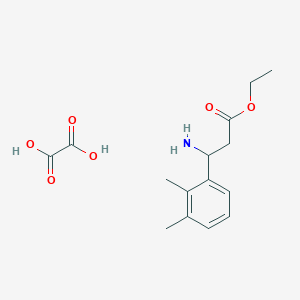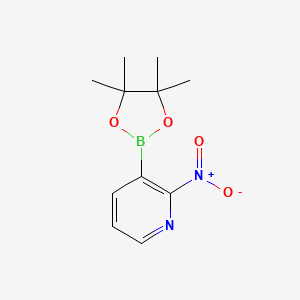![molecular formula C12H15N3O2S2 B2772397 4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine CAS No. 2034397-80-1](/img/structure/B2772397.png)
4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the pyridine and thiophene rings, followed by the introduction of the sulfamoyl group. Dimethyl sulfoxide (DMSO) is often used as a synthon in organic chemistry, which could potentially be involved in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, along with the sulfamoyl group. The presence of these groups would likely confer certain chemical properties to the molecule, such as its reactivity and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfamoyl group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of thienyl-substituted pyridinium salts, including derivatives similar to the chemical compound of interest, has been explored for their second-order nonlinear optical properties. These compounds were characterized by Kurtz powder tests, X-ray crystallography, and their noncentrosymmetric structures were highlighted, indicating their potential in nonlinear optics applications (Liang Li et al., 2012).
Applications in Nonlinear Optics
The study of the nonlinear optical properties of various organic compounds, including thienyl-substituted derivatives, has shown significant potential. For instance, certain pyridinium salts have demonstrated noncentrosymmetric structures and high second harmonic generation efficiency, which are critical parameters for materials used in nonlinear optical applications. This research provides a foundation for the development of new materials with enhanced optical properties (Liang Li et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Homoleptic cyclometalated iridium complexes with thiophen-2-ylpyridine derivatives have been studied for their highly efficient red phosphorescence, presenting a pathway for their application in OLED technology. These complexes have shown promise in producing devices with high efficiency and pure-red emission, crucial for the advancement of display and lighting technologies (A. Tsuboyama et al., 2003).
Chemo-sensing
Derivatives of pyridine, including those with substituents that may be structurally similar to the compound of interest, have been explored for their "turn on" fluorescent chemo-sensing capabilities towards specific metal ions. This application is particularly relevant in the detection of metal ions in biological systems, highlighting the versatility of pyridine derivatives in sensor technology (F. Rahman et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-8-10-3-5-13-12(7-10)11-4-6-18-9-11/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSSYPJOQSSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)
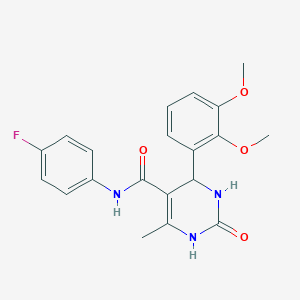

![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
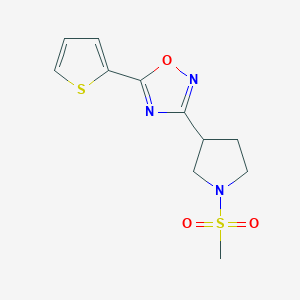
![2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772323.png)
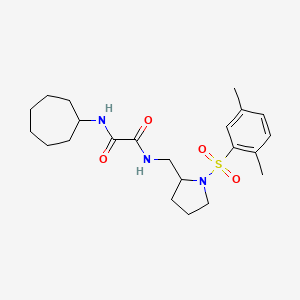


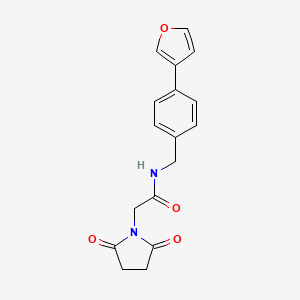
![7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2772333.png)

